molecular formula C16H29N3O3 B8375656 Tert-butyl 3-oxo-4-(3-pyrrolidin-1-yl-propyl)piperazinecarboxylate

Tert-butyl 3-oxo-4-(3-pyrrolidin-1-yl-propyl)piperazinecarboxylate

Cat. No.: B8375656
M. Wt: 311.42 g/mol
InChI Key: UUGCOBBHMHOYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-oxo-4-(3-pyrrolidin-1-yl-propyl)piperazinecarboxylate is a useful research compound. Its molecular formula is C16H29N3O3 and its molecular weight is 311.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H29N3O3

Molecular Weight

311.42 g/mol

IUPAC Name

tert-butyl 3-oxo-4-(3-pyrrolidin-1-ylpropyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)19-12-11-18(14(20)13-19)10-6-9-17-7-4-5-8-17/h4-13H2,1-3H3

InChI Key

UUGCOBBHMHOYPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)CCCN2CCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tert-butyl 3-oxo-piperazinecarboxylate (1.5 g, 7.5 mmol) was dissolved in tetrahydrofuran (15 mL), and the solution was mixed with sodium bis(trimethylsilyl)amide (1.0 mol/L, 15 mL, 15 mmol) added dropwise with stirring under ice-cooling. After ten minutes, 1,3-dibromopropane (3.0 mL, 30 mmol) was added dropwise. The reaction mixture was heated to 50° C., was stirred for three hours, was poured onto water and was extracted with ethyl acetate. The organic layer was washed with brine, was dried over anhydrous sodium sulfate, and the solvent was distilled off. The residue was purified by silica gel chromatography (hexane:ethyl acetate=1:2) to thereby remove residual raw materials, and the solvent was distilled off. The residue was dissolved in dimethylformamide (12 mL), and the solution was mixed with pyrrolidine (1.6 mL, 19 mmol) and potassium carbonate (0.57 g, 4.1 mmol), followed by stirring at 80° C. for eight hours. The reaction mixture was diluted with water and was extracted with ethyl acetate. The organic layer was mixed with diluted hydrochloric acid (1.0 mol/L, 30 mL), and the organic layer and the aqueous layer were separated. The aqueous layer was adjusted to be basic with an aqueous sodium hydroxide solution (2.0 mol/L) and was extracted with ethyl acetate. The organic layer was washed with brine, was dried over anhydrous sodium sulfate, and the solvent was distilled off. The residue was purified by silica gel chromatography (chloroform:7.0 mol/L ammonia methanol solution=30:1) and thereby yielded tert-butyl 3-oxo-4-(3-pyrrolidin-1-yl-propyl)piperazinecarboxylate (0.16 g, 6.8%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
1.6 mL
Type
reactant
Reaction Step Four
Quantity
0.57 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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